![molecular formula C19H30N2O3 B2843123 2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide CAS No. 946210-28-2](/img/structure/B2843123.png)
2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide, also known as Fentanyl analog, is a synthetic opioid that has gained significant attention in recent years due to its potential as a pain reliever and its use in scientific research.
Scientific Research Applications
Anticancer Applications
A study highlights the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrating its anticancer activity through targeting the VEGFr receptor. This research outlines the compound's structural elucidation and potential as an anticancer agent (Sharma et al., 2018).
Synthetic Applications
Research on a high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide to derive (±)-crispine A showcases the compound's utility in synthetic chemistry, offering a pathway to complex molecular structures (King, 2007).
Corrosion Inhibition
A study on the synthesis and evaluation of long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline, as corrosion inhibitors provides insight into the compound's application in materials science, demonstrating significant corrosion prevention efficiencies (Yıldırım & Cetin, 2008).
Molecular Cyclization
Investigations into Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlight the compound's role in the synthesis of complex natural products, facilitating the formation of erythrinane derivatives (Chikaoka et al., 2003).
Therapeutic Research
A study on a long-acting and highly selective prostacyclin receptor agonist prodrug outlines the therapeutic potential of such compounds in treating pulmonary hypertension, showcasing their unique relaxant responses and improved patient compliance prospects (Kuwano et al., 2008).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-14(2)21-9-7-15(8-10-21)13-20-19(22)12-16-5-6-17(23-3)18(11-16)24-4/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGFITSVWBHJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide |
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